molecular formula C8H15NO2 B3225730 Methyl 2-methylpiperidine-4-carboxylate CAS No. 125104-32-7

Methyl 2-methylpiperidine-4-carboxylate

Cat. No. B3225730
CAS RN: 125104-32-7
M. Wt: 157.21
InChI Key: LMRCYTXOCDKRRY-UHFFFAOYSA-N
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Description

Methyl 2-methylpiperidine-4-carboxylate, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MMPC belongs to the class of piperidine derivatives and is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-methylpiperidine-4-carboxylate is not fully understood, but it is believed to act as a cholinesterase inhibitor. This means that it inhibits the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the cholinergic receptors and subsequent toxic effects.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects on the body. In animal studies, this compound has been shown to cause convulsions, tremors, and respiratory distress. These effects are consistent with the overstimulation of the cholinergic receptors in the nervous system. This compound has also been found to have toxic effects on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-methylpiperidine-4-carboxylate in lab experiments is its high yield and low cost of synthesis. This compound is also a versatile building block that can be used in the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are numerous future directions for research on Methyl 2-methylpiperidine-4-carboxylate. One area of interest is the development of this compound derivatives with improved pharmacological properties and reduced toxicity. Another area of interest is the use of this compound in the development of new insecticides and acaricides. Additionally, this compound could be used as a tool for studying the role of cholinergic receptors in the nervous system and the potential therapeutic applications of cholinesterase inhibitors.
Conclusion
In conclusion, this compound is a versatile and cost-effective building block that has numerous scientific research applications. Its unique properties and potential applications make it a promising candidate for further research and development. However, its potential toxicity requires careful handling and disposal. With further research, this compound and its derivatives could have significant applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Methyl 2-methylpiperidine-4-carboxylate has numerous scientific research applications, including its use as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used as a precursor in the synthesis of biologically active compounds such as antiviral and anticancer agents. Additionally, this compound has been found to exhibit insecticidal and acaricidal properties, making it a potential candidate for use in pest control.

properties

IUPAC Name

methyl 2-methylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCYTXOCDKRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methylpiperidine-4-carboxylate
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Methyl 2-methylpiperidine-4-carboxylate
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Methyl 2-methylpiperidine-4-carboxylate
Reactant of Route 4
Methyl 2-methylpiperidine-4-carboxylate
Reactant of Route 5
Methyl 2-methylpiperidine-4-carboxylate
Reactant of Route 6
Methyl 2-methylpiperidine-4-carboxylate

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